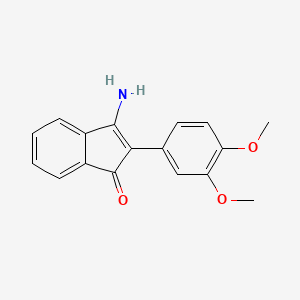
3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine (DMPEA), a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps . For instance, the synthesis of 3,4-Dimethoxyphenethylamine starts from 3,4-Dimethoxybenzaldehyde (veratraldehyde), leading to 3,4-Dimethoxycinnamic acid, 3,4-Dimethoxyphenylpropionic acid, 3,4-Dimethoxyphenylpropionamide, and finally 3,4-Dimethoxyphenethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . The molecular formula is C17H15NO3 .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex . For example, Indane-1,3-dione, a related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research has explored the electrochemical oxidation of compounds similar to 3-Amino-2-(3,4-dimethoxyphenyl)inden-1-one, leading to the discovery of new classes of photoluminescent materials. These materials exhibit unique absorbance and photoluminescence characteristics, which are significant for applications in optoelectronic devices and sensors (Ekinci et al., 2000).
Antioxidant Activity
Studies on derivatives of this compound have shown promising antioxidant activities. These activities are crucial for protecting cells against oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer (Sulpizio et al., 2016).
Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized, offering insights into their structure and potential chemical properties. Such studies are foundational for developing new drugs and materials with tailored properties (Matsumoto et al., 2009).
Fluorescence Enhancement
Research has demonstrated that certain modifications to compounds similar to this compound can significantly enhance their fluorescence. This enhancement is valuable for creating more effective fluorescent markers in biomedical imaging and research (Yang et al., 2002).
Electrochemical Properties
The electrochemical properties of related compounds have been extensively studied, revealing potential applications in electronic devices and electrochemical sensors. Understanding these properties can lead to innovations in energy storage and conversion technologies (Ekinci et al., 2002).
Safety and Hazards
The safety data sheet for 3,4-Dimethoxyphenethylamine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-13-8-7-10(9-14(13)21-2)15-16(18)11-5-3-4-6-12(11)17(15)19/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSBWQHTJMGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)
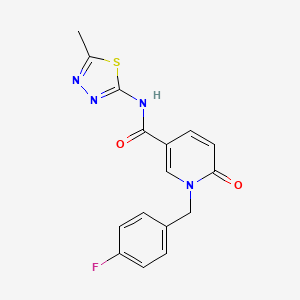
![Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate](/img/structure/B2664158.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2664160.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2664164.png)
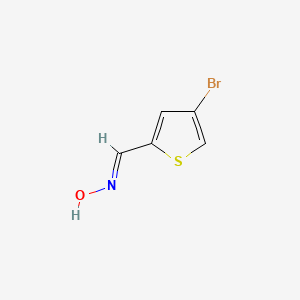
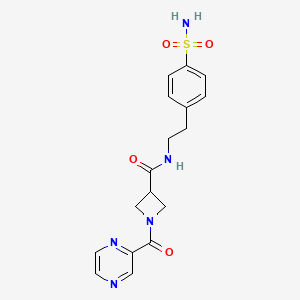
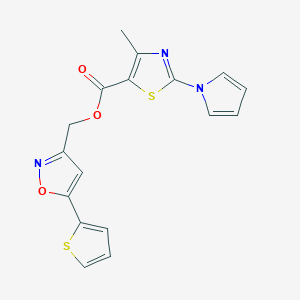

![N-(4-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)
![Ethyl 3-(4-methoxyphenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664174.png)

